butyl 2,3-dibromopropanoate
Description
Butyl 2,3-dibromopropanoate is an organobromine ester characterized by a propanoate backbone substituted with bromine atoms at the 2- and 3-positions and a butyl ester group. For instance, tert-butyl 2,3-dibromopropanoate serves as a precursor for nitrocyclopropanes, which are intermediates in synthesizing β-amino acids and bioactive molecules . The butyl ester variant likely shares similar reactivity, though steric and electronic differences due to the alkyl chain length may influence its behavior in reactions.
Properties
IUPAC Name |
butyl 2,3-dibromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2O2/c1-2-3-4-11-7(10)6(9)5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTODVLUSMZDXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334164 | |
| Record name | Propanoic acid, 2,3-dibromo-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21179-48-6 | |
| Record name | Propanoic acid, 2,3-dibromo-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,3-dibromo-, butyl ester typically involves the esterification of 2,3-dibromopropanoic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at C2 and C3 positions are susceptible to nucleophilic attack. Common nucleophiles include:
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Hydroxide ions : Forms butyl 2,3-dihydroxypropanoate under basic conditions (pH > 10) .
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Amines : Produces β-amino esters. For example, reaction with benzylamine yields butyl 2,3-dibenzylaminopropanoate at 60–80°C in acetonitrile .
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Thiols : Substitution with 1,2-mercaptophenol generates thioether derivatives, pivotal in synthesizing benzoxathiine heterocycles .
Key Data for Substitution Reactions
Elimination Reactions
Butyl 2,3-dibromopropanoate undergoes dehydrohalogenation to form α,β-unsaturated esters, a critical step in alkene synthesis.
Reaction Mechanism:
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Base-Induced Elimination : Triethylamine (TEA) abstracts β-hydrogen, forming butyl 2-bromoacrylate as an intermediate .
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Further Elimination : Sequential removal of HBr yields fully unsaturated esters (e.g., butyl acrylate) under stronger bases like DBU .
Experimental Conditions and Outcomes
| Base | Solvent | Temperature | Product | Yield | E-Factor | Source |
|---|---|---|---|---|---|---|
| TEA | Acetone | RT | 2-Bromoacrylate | 94% | 6 | |
| K₂CO₃ | DMSO | 60°C | Acrylate | 72% | 15 | |
| DBU | THF | 80°C | Acrylate | 82% | 5 |
Cyclopropanation
The compound participates in [2+1] cycloadditions to form nitrocyclopropanes, valuable in medicinal chemistry:
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With Nitromethane : In DMSO/K₂CO₃, it forms tert-butyl trans-2-nitrocyclopropane-1-carboxylate (59% yield) via a tandem substitution-cyclization pathway .
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Stereochemical Control : Syn-addition dominates due to steric hindrance from the butyl group .
Hydrolysis Reactions
The ester moiety hydrolyzes under acidic or basic conditions:
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Acidic Hydrolysis : Yields 2,3-dibromopropanoic acid and butanol (H₂SO₄, reflux, 6h) .
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Basic Hydrolysis : Produces carboxylate salts (NaOH, H₂O/EtOH, 50°C) .
Comparative Hydrolysis Rates
| Condition | Time | Product | Efficiency |
|---|---|---|---|
| 1M HCl | 6h | Acid | 85% |
| 1M NaOH | 2h | Salt | 92% |
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) reduces the ester to butyl 2,3-dibromopropanol, though competing dehalogenation often occurs .
Scientific Research Applications
butyl 2,3-dibromopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atoms.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of propanoic acid, 2,3-dibromo-, butyl ester involves its reactivity due to the presence of bromine atoms. These bromine atoms can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2,3-Dibromopropanoate
Ethyl 2,3-dibromopropanoate (C₅H₈Br₂O₂) has been utilized in the synthesis of dihydronaphthofurans. When reacted with 1-naphthols in acetone under basic conditions (K₂CO₃), it yields ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylates (0–31%) and unexpected spirocyclopropane derivatives (0–71%) . The low yields of target products suggest competing reaction pathways or steric hindrance from the ethyl group.
tert-Butyl 2,3-Dibromopropanoate
tert-Butyl 2,3-dibromopropanoate (C₇H₁₂Br₂O₂) demonstrates higher synthetic efficiency in cyclopropanation reactions. Treatment with nitromethane in DMSO/K₂CO₃ affords tert-butyl trans-2-nitrocyclopentane in 59% yield, a key intermediate for β-amino acids . The tert-butyl group’s bulkiness may stabilize transition states or reduce side reactions, highlighting how alkyl substituents can optimize yields in cyclopropanation.
Butyl Acetate
Butyl acetate (C₆H₁₂O₂), a non-brominated analog, shares ester functionality but lacks halogen substituents. Its physical properties include a lower density (0.8825 g/cm³), lower molecular weight (116.16 g/mol), and lower boiling point (126°C) compared to brominated esters . The absence of bromine eliminates electrophilic reactivity, making it unsuitable for halogen-specific transformations like cyclopropanation or dihydrofuran synthesis.
Data Tables
Table 1: Physical and Chemical Properties
| Property | Butyl 2,3-Dibromopropanoate* | Ethyl 2,3-Dibromopropanoate | tert-Butyl 2,3-Dibromopropanoate | Butyl Acetate |
|---|---|---|---|---|
| Molecular Formula | C₇H₁₂Br₂O₂ | C₅H₈Br₂O₂ | C₇H₁₂Br₂O₂ | C₆H₁₂O₂ |
| Molecular Weight (g/mol) | ~286.0 (estimated) | ~244.0 (estimated) | 286.0 | 116.16 |
| Boiling Point | ~200–220°C (estimated) | ~180–200°C (estimated) | Not reported | 126°C |
| Key Reactivity | Electrophilic bromine sites | Electrophilic bromine sites | Cyclopropanation precursor | Ester hydrolysis/solvent |
*Estimates based on structural analogs.
Key Research Findings
- Steric and Electronic Effects : The tert-butyl group enhances cyclopropanation yields (59%) compared to ethyl esters, likely due to reduced steric hindrance in transition states .
- Reaction Solvent Influence: Ethyl 2,3-dibromopropanoate reactions in acetone produce diverse byproducts (e.g., spirocyclopropanes), suggesting solvent-dependent pathways .
- Halogen Reactivity: Bromine atoms enable electrophilic additions and cyclopropanations, absent in non-halogenated esters like butyl acetate .
Biological Activity
Butyl 2,3-dibromopropanoate is an organic compound that has garnered attention for its potential biological activities. This ester derivative of dibromopropanoic acid is synthesized through bromination processes and serves as an important intermediate in organic synthesis. Its biological activity has been explored in various studies, revealing significant implications for medicinal chemistry and material science.
This compound can be synthesized via the bromination of butyl propanoate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions are crucial for ensuring selective bromination at the 2 and 3 positions of the propanoate moiety.
Chemical Structure:
- Molecular Formula: CHBrO
- Molecular Weight: 287.98 g/mol
The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms allows for nucleophilic substitution reactions, where these atoms can be replaced by various functional groups, enhancing the compound's versatility in biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. For instance, studies have shown that related dibromopropanoates can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Anticancer Properties
In vitro studies have demonstrated that derivatives of dibromopropanoates possess cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have shown activity against MCF-7 breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated significant antibacterial activity with MIC values ranging from 6.25 to 12.5 µg/mL against tested pathogens .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Pseudomonas aeruginosa | 10.0 |
Study on Anticancer Activity
Another investigation focused on the anticancer properties of this compound derivatives against various cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HeLa | 20.0 |
| A549 | 18.5 |
Results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for butyl 2,3-dibromopropanoate, and how do reaction conditions affect yield?
- Methodological Answer : A primary route involves bromination of butyl acrylate using bromine in a controlled environment. Evidence from analogous methyl ester synthesis (e.g., methyl 2,3-dibromopropanoate) suggests optimizing stoichiometry (1:2 molar ratio of acrylate to bromine) and reaction temperature (0–5°C) to minimize side reactions like over-bromination . Solvent choice (e.g., dichloromethane) and slow bromine addition improve regioselectivity. Post-reaction purification via fractional distillation or column chromatography is critical for isolating high-purity product .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Analysis : ¹H and ¹³C NMR are essential for confirming regiochemistry. For example, in methyl 2,3-dibromopropanoate, the methylene protons adjacent to bromine atoms appear as a triplet (δ ~3.8–4.2 ppm), while the ester carbonyl carbon resonates at δ ~165–170 ppm . Similar splitting patterns and shifts are expected for the butyl ester.
- GC/MS : Gas chromatography coupled with mass spectrometry can verify purity and detect trace impurities, such as unreacted starting materials or debrominated byproducts .
Advanced Research Questions
Q. How can competing reaction pathways during the synthesis of this compound be controlled to improve regioselectivity?
- Methodological Answer : Competing pathways (e.g., radical bromination or diastereomer formation) can be mitigated by:
- Low-Temperature Conditions : Maintaining sub-ambient temperatures (0–5°C) suppresses radical chain reactions .
- Catalytic Additives : Lewis acids like FeCl₃ may enhance electrophilic bromination at the α,β-positions of the acrylate backbone .
- Steric Effects : The bulky butyl group may inherently favor 2,3-dibromination over alternative pathways due to reduced steric hindrance compared to smaller esters (e.g., methyl) .
Q. What strategies are effective in resolving contradictions in reported NMR data for brominated esters like this compound?
- Methodological Answer : Discrepancies in chemical shifts or splitting patterns often arise from solvent effects, enantiomeric purity, or instrumentation calibration. To address these:
- Reference Standards : Compare data with structurally validated analogs (e.g., ethyl 2,3-dibromopropanoate, δ 1.30 ppm for ethyl CH₃) .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for diastereomers or rotamers .
- Computational Validation : Density functional theory (DFT) calculations can predict NMR chemical shifts, aiding in assignment when experimental data is ambiguous .
Q. How does the stereoelectronic environment of this compound influence its reactivity in substitution or elimination reactions?
- Methodological Answer :
- Substitution Reactions : The electron-withdrawing ester group and adjacent bromine atoms create a highly electrophilic center, favoring SN2 mechanisms. For example, in Michael additions, the β-bromine can act as a leaving group, enabling malonate nucleophiles to form cyclopropane derivatives .
- Elimination Pathways : Heating in the presence of bases (e.g., NaOMe) may promote dehydrobromination, yielding α,β-unsaturated esters. Kinetic studies using variable-temperature NMR can map competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
